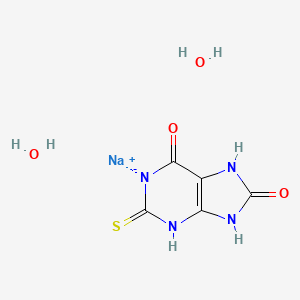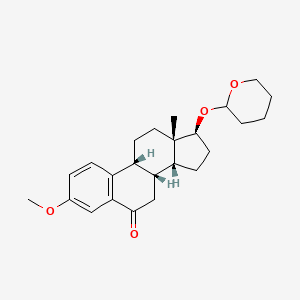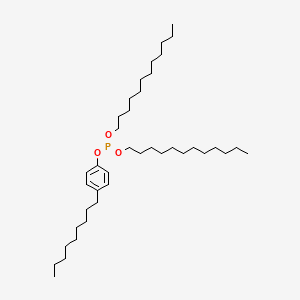
StearidonicAcidN-Succinimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Stearidonic acid N-succinimide is a compound that combines the properties of stearidonic acid and succinimide Stearidonic acid is an omega-3 fatty acid, while succinimide is a cyclic imide
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of stearidonic acid N-succinimide involves the reaction of stearidonic acid with succinimide. One common method is the dehydrogenative coupling of diols and amines to form cyclic imides, which can be catalyzed by a manganese pincer complex . Another method involves the iodine radical-initiated cascade cyclization of 1,6-enynes in the presence of iodine under mild conditions .
Industrial Production Methods
Industrial production methods for stearidonic acid N-succinimide are not well-documented. the principles of green chemistry and atom economy are often applied to ensure environmentally friendly and efficient production processes.
Analyse Des Réactions Chimiques
Types of Reactions
Stearidonic acid N-succinimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various products.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. Conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction may produce various reduced forms of the compound.
Applications De Recherche Scientifique
Stearidonic acid N-succinimide has several scientific research applications:
Chemistry: It is used in organic synthesis as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of stearidonic acid N-succinimide involves its interaction with various molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, altering cellular signaling pathways, or interacting with specific receptors. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to stearidonic acid N-succinimide include:
N-Hydroxysuccinimide: Known for its use in biochemical applications and organic synthesis.
N-Bromosuccinimide: Commonly used in organic synthesis for bromination reactions.
N-Chlorosuccinimide: Used for chlorination reactions in organic synthesis.
Uniqueness
Stearidonic acid N-succinimide is unique due to its combination of omega-3 fatty acid properties and cyclic imide structure. This dual functionality allows it to participate in a wide range of chemical reactions and biological processes, making it a versatile compound for research and industrial applications.
Propriétés
Formule moléculaire |
C22H31NO4 |
|---|---|
Poids moléculaire |
373.5 g/mol |
Nom IUPAC |
(2,5-dioxopyrrolidin-1-yl) (6Z,9Z,12Z,15Z)-octadeca-6,9,12,15-tetraenoate |
InChI |
InChI=1S/C22H31NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10,12-13H,2,5,8,11,14-19H2,1H3/b4-3-,7-6-,10-9-,13-12- |
Clé InChI |
ANGVBRBDKGAMLQ-LTKCOYKYSA-N |
SMILES isomérique |
CC/C=C\C/C=C\C/C=C\C/C=C\CCCCC(=O)ON1C(=O)CCC1=O |
SMILES canonique |
CCC=CCC=CCC=CCC=CCCCCC(=O)ON1C(=O)CCC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6-Chloro-1H-benzo[D]imidazol-2-YL)acetamide](/img/structure/B13826263.png)
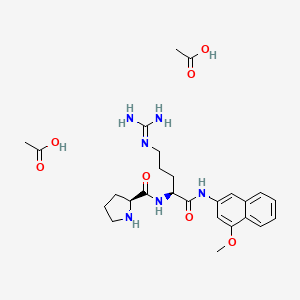
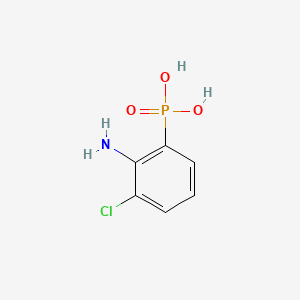
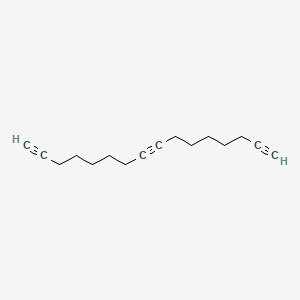

![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)


